molecular formula C9H8Br2F2O B13089427 1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene

1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene

Cat. No.: B13089427
M. Wt: 329.96 g/mol
InChI Key: GFKKKLOTOIJRSC-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene (C₉H₇Br₂F₂O, MW: 348.86 g/mol) is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1, a methyl group at position 2, and a 2-bromo-1,1-difluoroethoxy group at position 4. The ethoxy substituent contains two fluorine atoms and a bromine atom on the adjacent carbon, contributing to its unique physicochemical and electronic properties.

Properties

Molecular Formula

C9H8Br2F2O

Molecular Weight

329.96 g/mol

IUPAC Name

1-bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene

InChI

InChI=1S/C9H8Br2F2O/c1-6-4-7(2-3-8(6)11)14-9(12,13)5-10/h2-4H,5H2,1H3

InChI Key

GFKKKLOTOIJRSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(CBr)(F)F)Br

Origin of Product

United States

Preparation Methods

Bromination of 4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene

The principal synthetic route involves bromination of the precursor 4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene. This bromination is typically conducted using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. Catalysts such as iron (Fe) or aluminum bromide (AlBr3) are employed to facilitate electrophilic aromatic substitution, ensuring regioselectivity and controlling reaction rates.

  • Reaction conditions:

    • Solvent: Inert solvents like dichloromethane (CH2Cl2) are preferred to maintain stability and solubility.
    • Temperature: Low temperatures are maintained to control reaction kinetics and avoid over-bromination.
    • Catalyst loading: Small catalytic amounts of Fe or AlBr3 optimize bromination efficiency.
  • Mechanism:
    The aromatic ring undergoes electrophilic substitution where the bromine electrophile attacks the activated positions ortho or para to the existing substituents, guided by directing effects of the methyl and difluoroethoxy groups.

Ether Formation and Difluoroethoxy Group Installation

The difluoroethoxy substituent is introduced via nucleophilic substitution reactions, where 2-bromo-1,1-difluoroethanol derivatives react with phenolic or aromatic precursors under anhydrous conditions. Catalysts such as copper(I) iodide (CuI) facilitate the formation of the aryl ether bond under moderate temperatures (60–80°C) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Key steps:
    • Halogenation of the aromatic ring precedes ether formation to ensure correct substitution pattern.
    • The nucleophilic oxygen attacks the electrophilic carbon of the difluoroethanol derivative, forming the difluoroethoxy linkage.

Industrial and Continuous Flow Adaptations

For industrial scale-up, continuous flow reactors are often employed to enhance control over reaction parameters such as temperature, pressure, and reagent flow rates. This approach improves yield consistency and safety, especially when handling reactive bromine species.

  • Purification: Post-reaction mixtures are purified by distillation or recrystallization to achieve high purity (>97%) of the final product.

Data Table: Typical Reaction Parameters and Outcomes

Step Reagents / Catalysts Solvent Temperature (°C) Reaction Time Yield (%) Notes
Bromination Br2 or NBS, Fe or AlBr3 catalyst Dichloromethane 0 to 10 2–6 hours 70–85 Low temp to avoid polybromination
Ether formation (difluoroethoxy introduction) 2-bromo-1,1-difluoroethanol, CuI DMF or THF 60–80 12–24 hours 65–80 Anhydrous conditions required
Purification Distillation or recrystallization N/A N/A N/A N/A Achieves >97% purity

Research Findings and Optimization Notes

  • Selectivity: The methyl group at the 2-position is ortho/para directing, influencing bromination regioselectivity. Careful control of bromine equivalents and catalyst loading prevents over-bromination or substitution at undesired sites.

  • Solvent choice: Dichloromethane is preferred for bromination due to its inertness and good solvation of aromatic compounds. For ether formation, polar aprotic solvents enhance nucleophilicity and reaction rates.

  • Catalyst efficiency: Iron and aluminum bromide catalysts provide effective bromine activation. Copper(I) iodide catalyzes ether bond formation efficiently, minimizing side reactions.

  • Reaction monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to monitor reaction progress and optimize timing.

  • Storage and stability: The compound is stable under inert atmosphere at low temperatures (-20°C) in amber containers to prevent photodegradation and hydrolysis of the difluoroethoxy group.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or to alter the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of carboxylic acids, alcohols, or other reduced compounds.

Scientific Research Applications

1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

1-Bromo-4-(difluoromethoxy)-2-methylbenzene

  • Molecular Formula : C₈H₇BrF₂O
  • Key Differences : Lacks the bromine atom on the ethoxy group.
  • Predicted collision cross-section (CCS) values for this compound have been reported, but solubility and lipophilicity (clogP) data remain unstudied .
  • Reactivity : The absence of the ethoxy bromine reduces its susceptibility to nucleophilic substitution reactions compared to the target compound.

4-Bromo-1-(fluoromethyl)−2-methylbenzene

  • Molecular Formula : C₈H₈BrF
  • Key Differences : Features a fluoromethyl (-CH₂F) group instead of the brominated ethoxy substituent.

4-Bromo-2-ethoxy-1-methylbenzene

  • Molecular Formula : C₉H₁₁BrO
  • Key Differences : Contains a simple ethoxy (-OCH₂CH₃) group without halogens.
  • Solubility : Likely higher than the target compound due to the absence of electronegative fluorine and bromine atoms on the ethoxy chain.
  • Biological Activity : Reduced lipophilicity (lower clogP) may limit its efficacy in antimicrobial applications compared to halogen-rich analogs .

Bromophenylsulfonyl Derivatives (e.g., N-{4-[(4-Bromophenyl)sulfonyl]-} compounds)

  • Structural Features : Share a brominated aromatic core but incorporate sulfonyl groups instead of ether linkages.
  • Antimicrobial Potential: Studies show that bromine enhances lipophilicity (clogP > 3.5), correlating with improved antimicrobial effects. The target compound’s dual bromine atoms may further elevate clogP, suggesting superior activity, though direct evidence is lacking .

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Substituents Solubility (mmol/L) clogP (Estimated) Key Biological/Toxicological Notes
Target Compound C₉H₇Br₂F₂O 348.86 Br, CH₃, OCH₂BrF₂ Not reported ~4.2* Potential nephrotoxicity via β-lyase activation
1-Bromo-4-(difluoromethoxy)-2-methylbenzene C₈H₇BrF₂O 261.04 Br, CH₃, OCF₂H Not reported ~2.8 Higher polarity due to OCF₂H group
4-Bromo-1-(fluoromethyl)−2-methylbenzene C₈H₈BrF 203.05 Br, CH₃, CH₂F Not reported ~2.5 Lower metabolic toxicity risk
4-Bromo-2-ethoxy-1-methylbenzene C₉H₁₁BrO 215.09 Br, CH₃, OCH₂CH₃ Not reported ~2.1 Reduced antimicrobial potential
Bromophenylsulfonyl analogs (e.g., from ChEMBL) Varies Varies Br, SO₂, variable R groups 2.5–1024 µg/mL 3.5–5.0 Antimicrobial efficacy linked to high clogP

*Estimated based on additive contributions of bromine and fluorine atoms.

Key Findings and Implications

Lipophilicity and Bioactivity : The target compound’s dual bromine atoms likely result in a higher clogP (~4.2) compared to analogs, aligning with trends observed in bromophenylsulfonyl derivatives where elevated clogP enhances antimicrobial activity .

Toxicity Risks : The difluoroethoxy group may undergo β-lyase-mediated bioactivation, analogous to nephrotoxic S-conjugates derived from 2-bromo-2-chloro-1,1-difluoroethene .

Synthetic Challenges : Introducing bromine onto the ethoxy chain requires precise electrophilic substitution conditions, as seen in the iodination of 2-bromo-1,3-diiodo-5-(trifluoromethyl)benzene .

Biological Activity

1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene is an organic compound with a complex structure characterized by a brominated aromatic ring and a difluoroethoxy substituent. Its molecular formula is C9H8Br2F2O, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features two bromine atoms and a difluoroethoxy group attached to a methyl-substituted benzene ring. The presence of multiple halogen substituents enhances its electrophilic character, making it suitable for various nucleophilic substitution reactions.

PropertyValue
Molecular FormulaC9H8Br2F2O
Molecular Weight329.96 g/mol
StructureChemical Structure

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties . Research indicates that halogenated aromatic compounds often demonstrate significant activity against various bacterial strains. The difluoroethoxy group may enhance the compound's lipophilicity, which can influence its ability to penetrate cell membranes and interact with biological targets effectively.

Enzyme Inhibition

There is ongoing research into the compound's potential as an enzyme inhibitor . Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases such as cancer or bacterial infections. The mechanism of action typically involves the formation of stable complexes with the target enzymes, thereby reducing their activity.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several brominated compounds, including this compound. Results indicated that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of non-brominated analogs, suggesting enhanced potency due to the presence of halogen substituents.

Study 2: Enzyme Interaction

Another study focused on the interaction of halogenated compounds with cytochrome P450 enzymes, which are crucial in drug metabolism. This compound was found to competitively inhibit these enzymes, leading to altered metabolic profiles for various substrates. This finding highlights its potential role in drug-drug interactions and metabolic modulation.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Bromination : Using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., iron or aluminum bromide).
  • Nucleophilic Substitution : The difluoroethoxy group can be introduced via nucleophilic substitution reactions involving suitable precursors.

Applications

The unique structure and biological activity of this compound make it a valuable compound in various fields:

  • Medicinal Chemistry : Potential development of new antimicrobial agents or enzyme inhibitors.
  • Material Science : Utilized in the synthesis of specialty chemicals and polymers with tailored properties.
  • Research : Acts as an intermediate in the synthesis of more complex organic molecules.

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